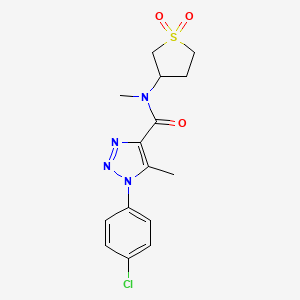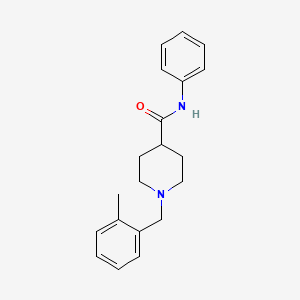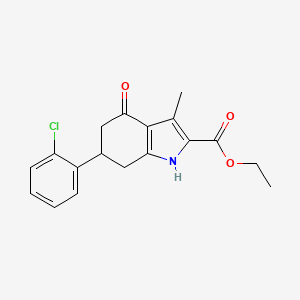![molecular formula C15H23N3O4S B4435648 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435648.png)
1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 349.47 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has a lone pair of electrons on the nitrogen atom, which makes it a good nucleophile. This property allows 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide to participate in various reactions, including esterification, amidation, and acylation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide. However, studies have shown that 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide exhibits antitumor activity and has been used as a building block in the synthesis of various anticancer agents. 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been shown to have potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several advantages as a catalyst, including its high reactivity and selectivity, low toxicity, and ease of use. However, one limitation of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide is that it can be difficult to remove from the reaction mixture, which can lead to contamination of the final product. Additionally, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide can be sensitive to air and moisture, which can affect its reactivity.
Direcciones Futuras
There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide in scientific research. One potential application is in the development of new anticancer agents. 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to exhibit antitumor activity, and further studies could lead to the discovery of new compounds with improved efficacy. Additionally, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide could be used as a catalyst in the synthesis of new materials with potential applications in organic electronics. Further research is needed to fully understand the potential applications of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide in various fields.
Aplicaciones Científicas De Investigación
1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to exhibit antitumor activity and has been used as a building block in the synthesis of various anticancer agents. In organic chemistry, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been used as a catalyst in various reactions, including esterification, amidation, and acylation. In materials science, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been used as a dopant in the fabrication of organic electronic devices.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18-10-8-12(9-11-18)15(19)16-13-6-4-5-7-14(13)22-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTLVEPLYHGAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)


![([1]benzofuro[3,2-d]pyrimidin-4-ylthio)acetonitrile](/img/structure/B4435650.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4435656.png)
![N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435661.png)
![4-tert-butyl-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4435667.png)

![10-oxo-N-(3-pyridinylmethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4435675.png)